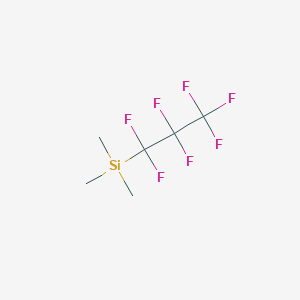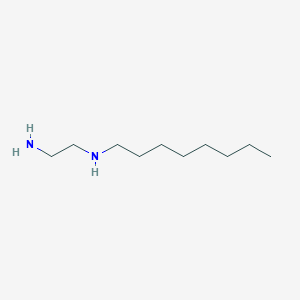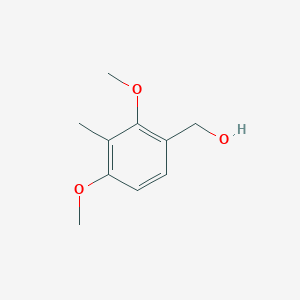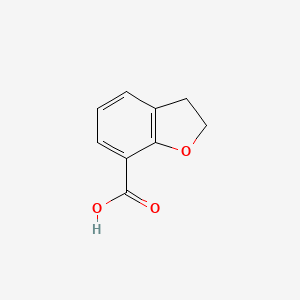
2,3-Dihydrobenzofuran-7-carboxylic Acid
概要
説明
2,3-Dihydrobenzofuran-7-carboxylic Acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a carboxylic acid group at the 7th position of the dihydrobenzofuran ring.
Synthetic Routes and Reaction Conditions:
Phenol Alkylation Approach: One common method involves the alkylation of phenol derivatives, followed by cyclization to form the dihydrobenzofuran ring.
Transition-Metal Catalyzed Cross Coupling: Another approach involves the construction of the O-aryl bond via transition-metal catalyzed cross-coupling reactions.
Free Radical Cyclization Cascade: This method is used to construct complex benzofuran derivatives through a unique free radical cyclization cascade.
Industrial Production Methods: Industrial production methods often involve the use of high-yielding catalytic systems. For example, a cooperative catalytic system comprising a palladium complex and a potassium salt can promote the annulation between aryl iodides and epoxides, providing access to valuable 2,3-dihydrobenzofuran scaffolds .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (aluminum chloride) are used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylates or ketones.
Reduction: Reduced forms like alcohols or alkanes.
Substitution: Halogenated derivatives or alkylated products.
作用機序
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with their targets leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran compounds have been found to impact a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
生化学分析
Biochemical Properties
2,3-Dihydrobenzofuran-7-carboxylic Acid, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzofuran compounds have been shown to have significant cell growth inhibitory effects on different types of cancer cells
科学的研究の応用
2,3-Dihydrobenzofuran-7-carboxylic Acid has a wide range of applications in scientific research:
類似化合物との比較
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Known for its phototoxic and anti-inflammatory properties.
Bergapten: Exhibits anti-inflammatory and anti-cancer activities.
Uniqueness: 2,3-Dihydrobenzofuran-7-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its carboxylic acid group at the 7th position allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXBMSNEECJPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383518 | |
| Record name | 2,3-Dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35700-40-4 | |
| Record name | 2,3-Dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in Prucalopride synthesis, and how is it prepared?
A1: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid serves as a crucial building block in the synthesis of Prucalopride [, ]. A multi-step synthesis route starting from 4-amino-2-hydroxybenzoic acid is employed to produce this compound. Key steps include esterification, acetylation, chlorination, bromination, bromoethylation, zinc-catalyzed cyclization, and hydrolysis [].
Q2: How does the synthesis process address the formation of undesirable byproducts, particularly 4-amino-5-bromo-2,3-dihydrobenzofuran-7-formic acid?
A2: The synthesis process encounters a challenge in the form of 4-amino-5-bromo-2,3-dihydrobenzofuran-7-formic acid, an undesirable byproduct. To enhance the purity of the desired 4-amino-5-chloro-2,3-dihydrobenzofuran-7-formic acid, a solvent recrystallization step is strategically introduced []. This purification leverages the distinct solubility profiles of the target compound and the byproduct in a specific solvent, effectively minimizing bromide byproducts and ultimately improving the yield and purity of the final Prucalopride product [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
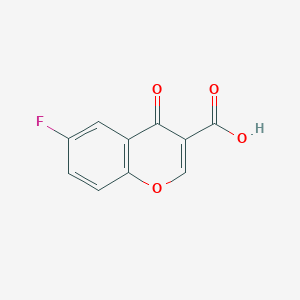
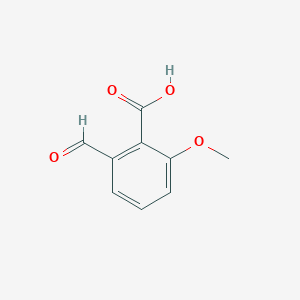
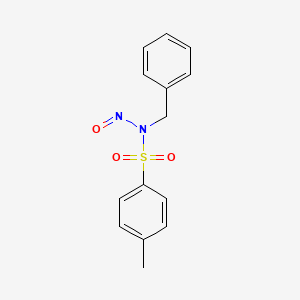
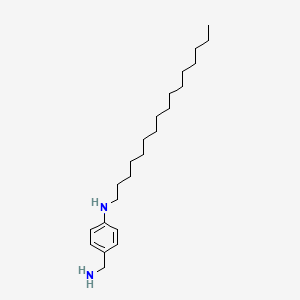

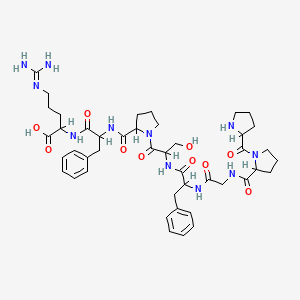

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)


